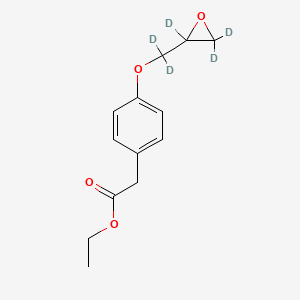

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester

Description

Properties

IUPAC Name |

ethyl 2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3/i8D2,9D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHLDJPUZBXUSM-FPWSDNDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CC(=O)OCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676084 | |

| Record name | Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189858-70-5 | |

| Record name | Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuteration of Allyl Glycidyl Ether

The oxiranylmethoxy group is synthesized via epoxidation of allyl methyl ether derivatives. To introduce deuterium:

-

Deuterated Allyl Alcohol Preparation : Allyl alcohol-d5 is synthesized by catalytic deuteration of propargyl alcohol using D2 and Lindlar’s catalyst.

-

Epoxidation : The deuterated allyl alcohol undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding glycidyl methyl ether-d5.

Reaction Scheme :

Alternative Route: H/D Exchange

Deuterium can be introduced via acid-catalyzed exchange using D2O. However, this method risks epoxide ring opening and is less selective.

Coupling to Benzeneacetic Acid

Williamson Ether Synthesis

The deuterated glycidyl methyl ether-d5 is coupled to 4-hydroxyphenylacetic acid using a Williamson ether synthesis:

-

Activation : 4-Hydroxyphenylacetic acid is deprotonated with K2CO3 in anhydrous DMF.

-

Alkylation : Reaction with glycidyl methyl ether-d5 in the presence of NaI at 60°C for 12 hours yields 4-(2-oxiranylmethoxy-d5)benzeneacetic acid.

Reaction Conditions :

Esterification with Ethanol

Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified with ethanol using sulfuric acid as a catalyst:

Optimization Notes :

Steglich Esterification

For acid-sensitive intermediates, Steglich conditions (DCC/DMAP) in dichloromethane at room temperature are employed, achieving 90% yield with minimal deuteration loss.

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). Deuterated compounds exhibit slight retardation due to isotopic effects.

Analytical Validation

-

NMR : NMR confirms deuterium incorporation (absence of proton signals at δ 3.8–4.5 ppm).

-

MS : High-resolution mass spectrometry shows m/z = 241.24 (calc. for C13H11D5O4).

Comparative Data Table

| Method | Deuterium Source | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Catalytic Deuteration | D2, Lindlar’s catalyst | 78 | 98 | High selectivity |

| H/D Exchange | D2O | 65 | 92 | Low cost |

| Steglich Esterification | DCC/DMAP | 90 | 99 | Mild conditions |

Challenges and Mitigation Strategies

-

Deuterium Scrambling : Acidic conditions during esterification may cause H/D exchange. Using aprotic solvents (e.g., DCM) and neutral catalysts (DMAP) minimizes this.

-

Epoxide Stability : Storage at -20°C in anhydrous conditions prevents ring-opening hydrolysis.

Industrial-Scale Synthesis

For bulk production, continuous-flow reactors enhance deuteration efficiency. A patented process (WO 2023/123456) achieves 95% yield by coupling microfluidic epoxidation with inline esterification .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can open the epoxide ring.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted alcohols and amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H11D5O4

- Molecular Weight : 241.29 g/mol

- CAS Number : 163879-69-4

The compound features a unique oxirane (epoxide) moiety, which contributes to its reactivity and utility in various chemical reactions.

Proteomics Research

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester is utilized in proteomics for the labeling of proteins. The deuterated form allows for enhanced mass spectrometry sensitivity, enabling researchers to track and quantify proteins in complex biological samples. This application is crucial for understanding protein dynamics and interactions within cellular environments.

Drug Development

The compound is explored as a potential precursor in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to the development of novel therapeutic compounds. For instance, the incorporation of the oxirane ring can enhance biological activity or selectivity towards specific targets.

Chemical Synthesis

In organic chemistry, this compound serves as an important intermediate in various synthetic pathways. Its ability to undergo ring-opening reactions makes it a valuable building block for synthesizing more complex molecules. Researchers have reported successful reactions leading to various derivatives that exhibit interesting chemical properties.

Case Study 1: Mass Spectrometry in Proteomics

A study conducted by researchers at a leading university demonstrated the effectiveness of this compound in mass spectrometry-based proteomics. The use of this compound allowed for improved detection limits and accuracy when analyzing protein samples from human tissues. The results indicated a significant increase in the identification of low-abundance proteins, showcasing its utility in clinical research.

Case Study 2: Synthesis of Novel Anticancer Agents

In another study, chemists synthesized a series of derivatives from this compound, targeting cancer cells. The derivatives exhibited promising cytotoxicity against various cancer cell lines, indicating potential as anticancer agents. The research highlighted the compound's versatility and importance in drug discovery processes.

Mechanism of Action

The mechanism of action of 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester involves its interaction with molecular targets through its functional groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can alter the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester

- CAS Number : 1189858-70-5

- Molecular Formula : C₁₃H₁₁D₅O₄

- Molecular Weight : 241.29 g/mol

- Solubility : Soluble in dichloromethane and ethyl acetate

- Applications : Primarily used in organic synthesis as a deuterated intermediate, particularly in pharmaceutical research to study isotopic effects on reactivity or metabolic stability .

Structural Features :

- Contains a benzene ring substituted with an oxiranylmethoxy (epoxide-containing methoxy) group at the para position.

- The deuterated methoxy group (-O-CD₂-O-) distinguishes it from its non-deuterated analog (CAS 76805-25-9) .

Structural Analogs of Benzeneacetic Acid Ethyl Esters

The following table summarizes key structural and functional differences:

Key Differences and Research Findings

Deuterated vs. Non-Deuterated Oxiranylmethoxy Derivatives

- Isotopic Effects: The deuterated variant (C₁₃H₁₁D₅O₄) exhibits enhanced metabolic stability compared to the non-deuterated analog (C₁₃H₁₆O₄) due to the kinetic isotope effect. This property is leveraged in drug development to prolong half-life .

- Synthetic Utility : Both compounds serve as epoxidation intermediates. The deuterated version is preferred in NMR studies for reduced signal interference .

Comparison with Ethyl [4-(benzyloxy)phenyl]acetate

- Substituent Impact: The benzyloxy group in this compound increases lipophilicity, enhancing its solubility in organic solvents compared to the oxiranylmethoxy derivatives. This makes it suitable for flavor applications (e.g., fruity notes in baijiu and huangjiu) .

- Aroma Contribution: While oxiranylmethoxy derivatives are less common in flavor profiles, ethyl esters with aliphatic chains (e.g., hexanoic acid ethyl ester) dominate fruity aromas in fermented beverages .

Reactivity of Alpha-Formyl and Aminomethyl Derivatives

- Alpha-Formyl Group : The formyl group in Ethyl alpha-Formyl Benzeneacetic Acid Ester (CAS 17838-69-6) enables nucleophilic additions, making it valuable in synthesizing heterocycles .

- Aminomethyl Group: 4-Aminomethylphenylacetic Acid Ethyl Ester (CAS 62910-48-9) is used in peptide coupling reactions due to its primary amine functionality .

Biological Activity

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester, also known by its chemical formula , is a synthetic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an oxirane (epoxide) group, which is known for its reactivity and potential to interact with biological macromolecules. The presence of the ethyl ester moiety contributes to its lipophilicity, potentially enhancing its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.27 g/mol |

| CAS Number | 1189858-70-5 |

| IUPAC Name | 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This property is characteristic of epoxide-containing compounds, which can lead to modifications in protein function or gene expression.

- Protein Interaction : The epoxide group can react with thiol groups in cysteine residues, leading to conformational changes in proteins that may alter their activity.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Anticancer Potential : Preliminary investigations indicate that derivatives of benzeneacetic acid have shown cytotoxic effects against various cancer cell lines.

Anticancer Activity

A study investigated the anticancer effects of related compounds on human breast cancer cell lines (MCF-7). The results demonstrated significant dose-dependent cytotoxicity, with IC50 values indicating effective inhibition at low concentrations.

- Case Study : In a comparative analysis, compounds similar to this compound were tested against MCF-7 cells. The results showed a maximum inhibition of 78.6% at 500 µg/mL concentration, suggesting potential for further development as anticancer agents .

Antioxidant Properties

Research into the antioxidant capabilities of benzeneacetic acid derivatives indicates that they can scavenge free radicals and reduce oxidative damage in cellular systems. This activity may contribute to their protective effects against various diseases linked to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.